ERK1/2 inhibitor 10

Description

Overview of the Mitogen-Activated Protein Kinase (MAPK) Pathway Architecture

The MAPK pathways are conserved intracellular signaling cascades that transduce extracellular stimuli into cellular responses. The ERK1/2 cascade is a central pathway within this family, comprising a tiered series of kinases: MAP3K (e.g., Raf), MAP2K (MEK), and MAPK (ERK) nih.govmdpi.comfrontiersin.orgnih.gov. Activation typically begins at the cell membrane, initiated by extracellular signals binding to receptors such as receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and integrins nih.govmdpi.comfrontiersin.orgnih.gov. These receptors recruit adaptor proteins and exchange factors, leading to the activation of small GTPases like Ras. Activated Ras then transmits the signal to Raf kinases, which subsequently activate MEK kinases. MEK kinases, in turn, phosphorylate and activate ERK1 and ERK2 at specific threonine and tyrosine residues within their activation motif, thereby completing the cascade nih.govfrontiersin.orgnih.govresearchgate.net. Scaffold proteins play a crucial role in organizing these kinases, ensuring efficient signal transmission and specificity nih.govmdpi.com.

Biological Functions and Regulatory Mechanisms of ERK1/2

ERK1 and ERK2 are serine-threonine kinases that regulate a vast array of cellular processes, including cell proliferation, differentiation, survival, migration, and metabolism nih.govmdpi.comnih.govmdpi.comfrontiersin.orgimrpress.comresearchgate.net. Upon activation, ERK1/2 can translocate to the nucleus, where they phosphorylate transcription factors such as Elk-1, c-Fos, and Myc, thereby modulating gene expression nih.govfrontiersin.orgresearchgate.netimrpress.comnih.govoup.comnih.gov. While often promoting cell growth and survival, ERK1/2 can also induce apoptosis depending on the cellular context and stimulus frontiersin.orgnih.govimrpress.com. The pathway is tightly regulated through various mechanisms, including negative feedback loops that involve the phosphorylation of upstream components and the induction of MAPK phosphatases nih.govfrontiersin.org. Although ERK1 and ERK2 share significant sequence identity and often function redundantly, specific roles have been identified for each isoform, with ERK2 being essential for early embryonic development, while ERK1 knockout mice generally exhibit a normal phenotype nih.govmdpi.comfrontiersin.org.

Pathophysiological Implications of Aberrant ERK1/2 Activity in Disease Models (excluding human clinical context)

Dysregulation of the ERK1/2 pathway is a common feature in various pathological conditions, prominently in cancer. Activating mutations in upstream components like receptor tyrosine kinases (RTKs), RAS, and BRAF frequently lead to constitutive ERK1/2 activation, which drives tumor initiation and progression by promoting uncontrolled proliferation, survival, migration, and angiogenesis frontiersin.orgnih.govmdpi.comimrpress.comnih.govfrontiersin.orgaacrjournals.org. Preclinical models have demonstrated that hyperactivated ERK1/2 signaling can confer anti-apoptotic effects, contributing to tumor cell resistance to cell death imrpress.com. Beyond cancer, aberrant ERK1/2 signaling has been implicated in preclinical models of neurodegenerative diseases, where it can influence tau phosphorylation and neuroinflammation nih.gov, as well as in models of ischemia-reperfusion injury frontiersin.org and stress-induced depression oup.comnih.gov. Specifically, ERK1/2 inhibitor 10 (Compound 36c) has shown potent antitumor efficacy in preclinical models of triple-negative breast cancer and colorectal cancer that harbor BRAF and RAS mutations medchemexpress.com.

Rationale for Direct Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition in Preclinical Research

The central role of ERK1/2 in driving cellular proliferation and survival in disease states, particularly cancer, establishes it as a critical therapeutic target nih.govmdpi.comimrpress.comnih.gov. Given that mutations in RTKs, RAS, and BRAF often lead to sustained ERK1/2 activation, direct inhibition of ERK1/2 offers a strategy to counteract this aberrant signaling imrpress.comnih.govfrontiersin.orgaacrjournals.org. This approach is particularly relevant for overcoming resistance mechanisms that can emerge with upstream inhibitors (e.g., RAF or MEK inhibitors) due to pathway reactivation nih.govaacrjournals.orgacs.orgresearchgate.net.

This compound (Compound 36c) exemplifies this rationale, demonstrating potent inhibition of both ERK1 and ERK2 with IC50 values of 0.11 nM and 0.08 nM, respectively medchemexpress.com. This compound effectively inhibits ERK1/2 activity, blocking the phosphorylation of downstream substrates such as p90RSK and c-Myc, and subsequently inducing apoptosis and cell death medchemexpress.com. Its documented potent antitumor efficacy in preclinical models of BRAF/RAS-mutated cancers underscores its therapeutic potential medchemexpress.com. Targeting ERK1/2 directly is considered a valuable strategy for cancers driven by these mutations or for patients who have developed resistance to earlier-stage inhibitors, offering a crucial next step in targeting this aberrant pathway acs.orgtargetedonc.com.

Data Tables

Table 1: Potency of this compound (Compound 36c) Against ERK1 and ERK2

| Compound Name | Target | IC50 (nM) |

| This compound | ERK1 | 0.11 |

| (Compound 36c) | ERK2 | 0.08 |

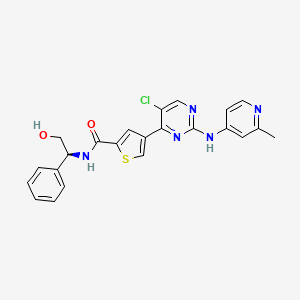

Structure

3D Structure

Properties

Molecular Formula |

C23H20ClN5O2S |

|---|---|

Molecular Weight |

466.0 g/mol |

IUPAC Name |

4-[5-chloro-2-[(2-methylpyridin-4-yl)amino]pyrimidin-4-yl]-N-[(1S)-2-hydroxy-1-phenylethyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C23H20ClN5O2S/c1-14-9-17(7-8-25-14)27-23-26-11-18(24)21(29-23)16-10-20(32-13-16)22(31)28-19(12-30)15-5-3-2-4-6-15/h2-11,13,19,30H,12H2,1H3,(H,28,31)(H,25,26,27,29)/t19-/m1/s1 |

InChI Key |

KJXLOFYRZSSMJF-LJQANCHMSA-N |

Isomeric SMILES |

CC1=NC=CC(=C1)NC2=NC=C(C(=N2)C3=CSC(=C3)C(=O)N[C@H](CO)C4=CC=CC=C4)Cl |

Canonical SMILES |

CC1=NC=CC(=C1)NC2=NC=C(C(=N2)C3=CSC(=C3)C(=O)NC(CO)C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Molecular Mechanism of Action of Erk1/2 Inhibitor 10

Inhibition of ERK1 and ERK2 Kinase Catalytic Activity

ERK1/2 inhibitor 10 potently inhibits the catalytic activity of both ERK1 and ERK2. It exhibits nanomolar potency, with reported IC50 values of 0.11 nM for ERK1 and 0.08 nM for ERK2 medchemexpress.com. This direct inhibition of kinase activity is a primary mode of action for many ERK inhibitors, aimed at disrupting the downstream signaling cascade.

While specific details regarding the binding mode of this compound (Compound 36c) are not exhaustively detailed in the provided literature, it is understood that ERK1/2 inhibitors generally operate through two main mechanisms: ATP-competitive inhibition and non-ATP-competitive inhibition. ATP-competitive inhibitors bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus blocking catalytic activity aacrjournals.orgcore.ac.uknih.govrsc.orgresearchgate.netresearchgate.netresearchgate.netpnas.org. Dual-mechanism inhibitors, a class that includes potent compounds like SCH772984, can additionally prevent the activating phosphorylation of ERK1/2 at its T-E-Y motif by MEK1/2, thereby blocking the formation of the active kinase conformation aacrjournals.orgcore.ac.ukresearchgate.netnih.govaacrjournals.orgresearchgate.netportlandpress.com. The potent inhibition of ERK1/2 by this compound suggests a direct interaction with the kinase, likely involving the ATP-binding site or an allosteric site that modulates catalytic function.

The structural basis for ERK1/2 inhibition often involves specific interactions within the kinase domain that lead to conformational changes. For instance, the potent ERK1/2 inhibitor SCH772984 induces a unique binding pocket by altering the conformation of the phosphate-binding loop and tilting helix αC, which is distinct from the canonical ATP-binding pocket nih.govresearchgate.netharvard.edu. This unique binding mode is associated with slow binding kinetics and contributes to its selectivity nih.govresearchgate.net. Activation of ERK1/2 by MEK1/2 involves dual phosphorylation of the T-E-Y motif in the activation loop, which causes significant conformational changes, reorganizing the substrate-binding site and active site residues pnas.orgmdpi.comfrontiersin.org. Inhibitors that target these conformations or the active site can stabilize specific states of the kinase, influencing its activity and downstream interactions. While specific structural data for this compound is not provided, its potent inhibition implies a precise fit within or near the active site, likely inducing conformational alterations that render the kinase catalytically inactive.

Modulation of ERK1/2 Activating Phosphorylation by MEK1/2 (T-E-Y Motif)

The activation of ERK1/2 is critically dependent on phosphorylation at a T-E-Y motif within its activation loop, a process catalyzed by MEK1/2 aacrjournals.orgcore.ac.uknih.govportlandpress.commdpi.com. Dual-mechanism ERK inhibitors are characterized by their ability to prevent this MEK1/2-mediated phosphorylation, thereby blocking the formation of the active ERK1/2 conformation aacrjournals.orgcore.ac.ukresearchgate.netnih.govaacrjournals.orgresearchgate.netportlandpress.com. While this compound is confirmed to inhibit ERK1/2 medchemexpress.com, its specific mechanism regarding the modulation of MEK1/2's activating phosphorylation of ERK1/2 is not explicitly detailed. However, given its potent inhibition, it is plausible that it may also interfere with this upstream activation step, a characteristic of advanced ERK inhibitors.

Impact on Downstream Substrate Phosphorylation Profiles (e.g., p90 ribosomal S6 kinase (RSK), c-Myc)

This compound effectively blocks the phosphorylation of its key downstream substrates, p90 ribosomal S6 kinase (RSK) and c-Myc medchemexpress.com. RSK is a significant effector kinase activated by ERK1/2, playing roles in cell proliferation, survival, and gene transcription aacrjournals.orgportlandpress.comresearchgate.netfrontiersin.orgscbt.com. c-Myc is a transcription factor crucial for cell cycle progression and proliferation, whose expression and activity are regulated by ERK1/2 signaling researchgate.netnih.govspandidos-publications.com. By inhibiting ERK1/2 activity, this compound prevents the subsequent phosphorylation events on these critical substrates, thereby disrupting downstream signaling pathways that drive cell growth and survival.

Effects on ERK1/2 Subcellular Localization and Nuclear Translocation

Following activation by MEK1/2, ERK1/2 translocates from the cytoplasm to the nucleus, where it phosphorylates transcription factors and regulates gene expression researchgate.netnih.govmolbiolcell.orgembopress.org. This nuclear translocation is directly linked to the T-E-Y phosphorylation event aacrjournals.orgnih.gov. Catalytic inhibitors that solely block kinase activity may lead to an accumulation of phosphorylated ERK1/2 in the nucleus, whereas dual-mechanism inhibitors that prevent T-E-Y phosphorylation also inhibit nuclear translocation aacrjournals.orgnih.gov. The precise effect of this compound on ERK1/2 subcellular localization is not explicitly detailed, but its potent inhibition of downstream signaling suggests a disruption of the functional cascade that includes nuclear entry.

Induced Protein Degradation Mechanisms (e.g., Proteolysis-Targeting Chimeras (PROTACs) and Ubiquitylation-Proteasome System for ERK2)

Emerging research indicates that many ERK1/2 inhibitors, including both catalytic and dual-mechanism types, can act as 'kinase degraders' by inducing the ubiquitylation and subsequent proteasomal degradation of ERK2, the more abundant ERK isoform portlandpress.comnih.govresearchgate.netnih.gov. This process involves the ubiquitin-proteasome system (UPS) and is often dependent on Cullin-RING E3 ligases portlandpress.comnih.govresearchgate.netnih.gov. While specific studies on this compound (Compound 36c) detailing its role in protein degradation were not found in the initial search, this mechanism is a recognized mode of action for potent ERK1/2 inhibitors, contributing to sustained pathway inhibition.

Data Tables

Table 1: Potency of this compound Against ERK1 and ERK2

| Target | IC50 (nM) |

| ERK1 | 0.11 |

| ERK2 | 0.08 |

Data from medchemexpress.com.

Table 2: Representative Downstream Substrate Inhibition by ERK Inhibitors

| Inhibitor (Example) | Downstream Substrate | Effect | Reference |

| This compound | p90RSK | Blocks phosphorylation | medchemexpress.com |

| This compound | c-Myc | Blocks phosphorylation | medchemexpress.com |

| ASTX029 | pRSK | Inhibited phosphorylation (IC50: 3.3 nM in A375 cells) | aacrjournals.org |

| ASTX029 | pRSK | Inhibited phosphorylation (IC50: 4 nM in HCT116 cells) | aacrjournals.org |

| GDC-0994 | pRSK | Rapid target engagement | rsc.org |

| SCH772984 | pRSK | Rapid target engagement | rsc.org |

Compound List

This compound (Compound 36c): A potent inhibitor of ERK1 and ERK2 medchemexpress.com.

SCH772984: A dual-mechanism ERK1/2 inhibitor known for its unique binding mode and slow binding kinetics aacrjournals.orgresearchgate.netaacrjournals.orgnih.govresearchgate.netharvard.edursc.org.

GDC-0994: An ATP-competitive ERK1/2 inhibitor aacrjournals.orgrsc.orgpnas.orgrsc.orgacs.org.

BVD-523 (Ulixertinib): A catalytic or dual-mechanism ERK1/2 inhibitor aacrjournals.orgaacrjournals.orgnih.govacs.org.

ASTX029: A dual-mechanism ERK inhibitor that modulates both phosphorylation and catalytic activity of ERK aacrjournals.orgresearchgate.net.

MEK1/2 inhibitors: A class of inhibitors targeting MEK1/2, upstream kinases of ERK1/2 aacrjournals.orgcore.ac.uknih.govresearchgate.netaacrjournals.orgresearchgate.netportlandpress.commdpi.comnih.govresearchgate.netnih.govmdpi.com.

p90 ribosomal S6 kinase (RSK): A key downstream substrate of ERK1/2 medchemexpress.comaacrjournals.orgportlandpress.comresearchgate.netfrontiersin.orgscbt.com.

c-Myc: A transcription factor regulated by ERK1/2 signaling medchemexpress.comresearchgate.netnih.govspandidos-publications.com.

Preclinical Efficacy Studies of Erk1/2 Inhibitor 10 in Disease Models

In Vitro Cellular Impact and Functional Assays

ERK1/2 inhibitor 10 has demonstrated potent antiproliferative activity across a panel of human cancer cell lines, particularly those with known BRAF and RAS mutations. The compound effectively suppresses the growth of tumor cells from various origins, including triple-negative breast cancer (TNBC), colorectal cancer, and melanoma.

In studies evaluating its efficacy, the half-maximal inhibitory concentration (IC50) was determined for several cell lines. For instance, in the MDA-MB-468 triple-negative breast cancer cell line, which is BRAF/RAS wild-type but exhibits pathway activation, the IC50 was recorded at 0.030 μM. The compound showed notable potency in colorectal cancer cell lines, with an IC50 of 0.027 μM in RKO cells (BRAF V600E mutant) and 0.041 μM in HCT116 cells (KRAS G13D mutant). Furthermore, its potent activity was confirmed in the A375 melanoma cell line (BRAF V600E mutant), with an IC50 value of 0.019 μM. These findings highlight the inhibitor's efficacy in cancers driven by specific mutations in the MAPK pathway.

| Cancer Type | Cell Line | Relevant Mutation | IC50 (μM) |

|---|---|---|---|

| Melanoma | A375 | BRAF V600E | 0.019 |

| Colorectal Cancer | RKO | BRAF V600E | 0.027 |

| Triple-Negative Breast Cancer | MDA-MB-468 | WT | 0.030 |

| Colorectal Cancer | HCT116 | KRAS G13D | 0.041 |

This compound actively promotes programmed cell death in cancer cells. researchgate.net Treatment with this compound leads to the induction of apoptosis, a key mechanism for eliminating malignant cells. researchgate.net Experimental evidence from flow cytometry analysis using Annexin V-FITC/PI staining on MDA-MB-468 cells demonstrated a significant, dose-dependent increase in the apoptotic cell population following treatment with the inhibitor.

The antiproliferative effects of this compound are also linked to its ability to control cell cycle progression. The ERK1/2 pathway is a critical regulator of the transition from the G1 to the S phase of the cell cycle. By blocking this pathway, the inhibitor can halt cell division. Flow cytometry analysis of MDA-MB-468 cells treated with this compound revealed a dose-dependent arrest of cells in the G0/G1 phase. This blockade prevents the cells from entering the S phase, where DNA replication occurs, thereby effectively stopping their proliferation.

The metastatic spread of cancer is dependent on the ability of tumor cells to migrate and invade surrounding tissues. The ERK1/2 signaling pathway is known to play a significant role in these processes. In vitro studies have shown that this compound can impede these critical steps in metastasis. In colony formation assays, which measure the ability of single cells to grow into a colony, treatment with the inhibitor significantly reduced the number and size of colonies formed by MDA-MB-468 cells in a dose-dependent manner. This indicates a reduction in the self-renewal and sustained proliferation capacity of the cancer cells.

To elucidate the molecular mechanisms underlying its anticancer effects, the impact of this compound on cellular signaling pathways has been investigated. As a direct inhibitor of ERK1 and ERK2, its primary effect is the suppression of phosphorylation of downstream substrates. Western blot analyses have confirmed that the inhibitor potently blocks the phosphorylation of p90 ribosomal S6 kinase (p90RSK) and the proto-oncogene c-Myc, both of which are key downstream effectors of the ERK1/2 pathway involved in cell proliferation and survival. researchgate.net By preventing the activation of these and other downstream targets, the inhibitor effectively shuts down the signals that drive tumor growth and survival. researchgate.net

In Vivo Preclinical Efficacy in Animal Models

The in vitro findings were further validated in in vivo preclinical models of cancer. This compound demonstrated potent antitumor efficacy in xenograft models of both triple-negative breast cancer and colorectal cancer. researchgate.net

In a study using a subcutaneous xenograft model with MDA-MB-468 (TNBC) cells in BALB/c nude mice, oral administration of the inhibitor led to significant tumor growth inhibition. Similarly, in a xenograft model using RKO colorectal cancer cells, the inhibitor also showed marked suppression of tumor growth. These results confirm that the potent in vitro activity of this compound translates to significant efficacy in a living organism, providing a strong rationale for its further development as a potential cancer therapeutic.

| Cancer Type | Xenograft Model | Animal Model | Observed Efficacy |

|---|---|---|---|

| Triple-Negative Breast Cancer | MDA-MB-468 | BALB/c Nude Mice | Significant Tumor Growth Inhibition |

| Colorectal Cancer | RKO | BALB/c Nude Mice | Significant Tumor Growth Inhibition |

Tumor Growth Inhibition and Regression in Xenograft Models

This compound has demonstrated significant antitumor activity in a range of preclinical xenograft models, particularly those harboring BRAF and RAS mutations, which lead to constitutive activation of the MAPK pathway.

The efficacy of this compound has also been noted in the context of RAS-mutant cancer cell lines, where it has been shown to inhibit in vitro proliferation. escholarship.org Preclinical studies have highlighted its potential as a therapeutic agent for cancers driven by RAS mutations. guidetopharmacology.org

Currently, there is limited publicly available preclinical data specifically detailing the efficacy of this compound in EGFR-mutant cancer models.

Table 1: Preclinical Efficacy of this compound in Xenograft Models

| Cancer Model | Cell Line | Mutation Status | Observed Effect |

|---|---|---|---|

| Colon Cancer | Colo-205 | BRAF V600E | Dose-dependent tumor growth inhibition and regression. nih.govnih.gov |

| Melanoma | SK-MEL-28 | BRAF V600E | Dose-dependent tumor growth inhibition and regression. nih.gov |

Pharmacodynamic Biomarker Modulation in Preclinical Models

The antitumor activity of this compound in preclinical models is closely linked to its ability to modulate key pharmacodynamic biomarkers within the MAPK pathway. A primary biomarker assessed in these studies is the phosphorylation of ERK (pERK).

Studies in Colo-205 colon cancer xenografts have shown that a single oral dose of this compound leads to a significant and dose-proportional suppression of pERK in tumor tissue. nih.gov This inhibition of ERK phosphorylation was observed as early as one hour after administration. escholarship.org However, the effect was transient, with pERK levels beginning to rebound after 10 to 12 hours, indicating the necessity of twice-daily dosing to maintain sustained pathway suppression. nih.gov

The modulation of pERK has also been utilized as a surrogate biomarker in normal tissues. For example, the detection of pERK levels in skin biopsies by immunohistochemistry has been explored as a way to assess the pharmacodynamic activity of the inhibitor in vivo. nih.gov

While pERK is a direct target of this compound, the phosphorylation of downstream effectors such as ribosomal S6 kinase (pRSK) is also a critical indicator of pathway inhibition. Although detailed quantitative data on pRSK modulation specifically by this compound is not extensively reported in the available literature, the inhibition of ERK1/2 is expected to directly lead to a reduction in pRSK levels, as ERK is the sole kinase responsible for RSK phosphorylation. The measurement of phospho-RSK is a common method for assessing the inhibition of catalysis (IOC) activity of ERK1/2 inhibitors. acs.org

Table 2: Pharmacodynamic Effects of this compound in Preclinical Models

| Biomarker | Model | Effect | Timing |

|---|---|---|---|

| pERK | Colo-205 Xenograft | Significant, dose-proportional suppression. nih.gov | Inhibition observed as early as 1 hour post-dose; rebound after 10-12 hours. nih.govescholarship.org |

| pERK | Skin Biopsies | Used as a surrogate tissue biomarker. nih.gov | - |

Efficacy in Non-Oncological Preclinical Models

The MAPK/ERK signaling pathway is implicated in various physiological and pathological processes beyond cancer, including inflammatory responses and viral replication. However, based on currently available scientific literature, there are no specific preclinical studies that have evaluated the efficacy of this compound (MK-8353) in non-oncological models such as those for inflammation or viral replication. Research in these areas has generally focused on other inhibitors of the ERK1/2 pathway.

Signaling Network Dynamics and Mechanisms of Resistance to Erk1/2 Inhibition

Analysis of ERK1/2-Mediated Negative Feedback Loop Disruption and Pathway Reactivation

The ERK1/2 pathway is tightly regulated by multiple negative feedback loops that ensure homeostatic control over its signaling output. nih.govnih.govresearchgate.net Activated ERK1/2 can phosphorylate and inhibit upstream components, including RAF kinases, the guanine (B1146940) nucleotide exchange factor Son of sevenless (SOS), and receptor tyrosine kinases (RTKs). nih.govnih.govnih.gov This feedback mechanism serves to attenuate the signal and maintain transient pathway activation in response to stimuli. nih.govnih.gov

The disruption of feedback loops can manifest as a transient initial inhibition followed by a sustained reactivation of the pathway, which is a significant mechanism of innate and adaptive resistance. nih.govnih.gov

Characterization of Acquired Resistance Mechanisms to ERK1/2 Inhibitors

Despite initial responses, tumors often develop acquired resistance to MAPK pathway inhibitors, including those targeting ERK1/2. nih.govresearchgate.netportlandpress.com This resistance allows cancer cells to survive and proliferate despite the presence of the drug, frequently through the reinstatement of ERK1/2 signaling or the activation of bypass pathways. aacrjournals.orgaacrjournals.org

A primary mechanism of acquired resistance involves genetic alterations that restore signaling through the MAPK cascade. nih.govresearchgate.net Studies on inhibitors targeting upstream components like BRAF and MEK have revealed a variety of such mutations, which are also relevant for direct ERK1/2 inhibitors. aacrjournals.org

Common genetic alterations include:

Secondary mutations in upstream activators: The acquisition of new activating mutations in RAS genes (e.g., NRAS or KRAS) can reactivate the pathway upstream of the inhibited node. aacrjournals.org

Gene amplification: Amplification of the oncogenic driver, such as BRAFV600E, can increase the amount of target protein to a level that overcomes the inhibitor's effect. aacrjournals.orgfrontiersin.org Amplification of ERK2 itself has also been identified as a resistance mechanism to ERK inhibitors. aacrjournals.org

Alternative splicing: The generation of BRAF splice variants that can dimerize and signal in a manner resistant to RAF inhibitors can also contribute to pathway reactivation. aacrjournals.orgfrontiersin.org

On-target mutations: Mutations within the ERK1 or ERK2 genes themselves can emerge, which may interfere with the binding of the inhibitor to its target protein. aacrjournals.orgnih.gov

These genetic events underscore the plasticity of cancer genomes and their ability to evolve under therapeutic pressure to maintain addiction to the ERK1/2 pathway. nih.govresearchgate.net

| Genetic Alteration | Mechanism of Action | Reference |

|---|---|---|

| RAS Mutations (NRAS, KRAS) | Reactivates the MAPK pathway upstream of BRAF/MEK. | aacrjournals.org |

| BRAF Amplification | Increases the concentration of the target protein, overcoming inhibition. | aacrjournals.orgfrontiersin.org |

| ERK2 Amplification | Increases the concentration of the inhibited kinase, restoring signaling. | aacrjournals.org |

| BRAF Splice Variants | Create inhibitor-resistant forms of BRAF that can still activate MEK. | aacrjournals.orgfrontiersin.org |

| ERK1/2 Mutations | Alter the inhibitor's binding site on ERK, reducing drug efficacy. | aacrjournals.orgnih.gov |

Tumor cells can also develop resistance by activating parallel or compensatory signaling pathways that bypass the need for ERK1/2 signaling to drive proliferation and survival. frontiersin.orgaacrjournals.org When the primary ERK1/2 pathway is blocked, cells can adapt by upregulating alternative pro-survival cascades.

Key compensatory pathways include:

ERK5 Pathway: Recent studies have highlighted the role of the ERK5 signaling pathway as a critical bypass mechanism. frontiersin.orgnih.gov Inhibition of ERK1/2 has been shown to lead to a rapid, compensatory upregulation of ERK5 phosphorylation and activity. frontiersin.orgnih.gov This activation of ERK5 can then sustain the proliferation of tumor cells, making it a key reason for the limited efficacy of some ERK1/2 inhibitors. nih.gov Cells resistant to combined BRAF and ERK1/2 inhibitors have demonstrated increased phosphorylated ERK5. frontiersin.org

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial parallel signaling network that regulates cell growth, survival, and metabolism. Cross-talk between the MAPK and PI3K pathways is well-established. aacrjournals.org Inhibition of the ERK1/2 pathway can lead to the upregulation of components within the PI3K/AKT/mTOR pathway, providing an alternative route for survival signals. aacrjournals.orgnih.gov Combination therapy targeting both ERK1/2 and PI3K has shown synergistic effects in inhibiting cancer cell growth. nih.gov

Hippo/YAP Pathway: The Hippo signaling pathway, with its downstream effector YAP, is involved in controlling organ size and cell proliferation. There is emerging evidence of cross-talk between the MAPK and Hippo pathways, suggesting it could serve as a compensatory route upon ERK1/2 inhibition.

| Compensatory Pathway | Mechanism of Activation | Consequence of Activation | Reference |

|---|---|---|---|

| ERK5 | Compensatory upregulation of ERK5 phosphorylation following ERK1/2 inhibition. | Maintains malignant cell proliferation and survival. | frontiersin.orgnih.gov |

| PI3K/AKT/mTOR | Upregulation of pathway components in response to MEK/ERK inhibition. | Provides alternative pro-growth and survival signals. | aacrjournals.orgnih.gov |

| Hedgehog | Loss of ERK signaling may trigger an increase in canonical hedgehog signaling. | Contributes to cell growth and survival. | aacrjournals.org |

Investigation of Innate Resistance and Adaptive Cellular Responses

Resistance to ERK1/2 inhibitors can be either innate (pre-existing) or acquired (developed during treatment). portlandpress.comfrontiersin.org Innate resistance describes the subset of tumors that are intrinsically non-responsive to therapy from the outset. portlandpress.comaacrjournals.org This can be due to a variety of factors, including the presence of parallel oncogenic driver pathways or a cellular state that is less dependent on ERK1/2 signaling. portlandpress.com A key mechanism of innate resistance is the rapid pathway adaptation that occurs due to the collapse of negative feedback loops, which quickly restores a level of pathway activity sufficient for survival. nih.govaacrjournals.org

Adaptive cellular responses, on the other hand, refer to the processes by which tumor cells evolve over time to become resistant. nih.govfrontiersin.org This involves the selection of cells with pre-existing resistance mechanisms or the acquisition of new genetic or epigenetic changes that allow them to thrive under the selective pressure of the drug. nih.govresearchgate.net These adaptive responses often involve the same mechanisms seen in acquired resistance, such as the activation of bypass pathways or the acquisition of secondary mutations. frontiersin.org The transition from an initial drug-sensitive state to a resistant one is a dynamic process of cellular evolution.

Mechanisms of Cross-Resistance and Sensitivity with Upstream MAPK Pathway Inhibitors (RAF, MEK inhibitors)

The hierarchical nature of the MAPK pathway creates a complex interplay of resistance and sensitivity between inhibitors targeting different nodes of the cascade. portlandpress.comnih.gov

Sensitivity of MEK/RAF-resistant tumors to ERK inhibitors: A significant portion of acquired resistance mechanisms to BRAF and MEK inhibitors involves the reactivation of the MAPK pathway downstream of the inhibited kinase but upstream of ERK1/2. researchgate.netaacrjournals.org For example, tumors that acquire MEK1 mutations rendering them resistant to MEK inhibitors often remain dependent on the MAPK pathway and are therefore sensitive to direct inhibition of ERK1/2. aacrjournals.org This provides a strong rationale for using ERK1/2 inhibitors like ERK1/2 inhibitor 10 to treat tumors that have relapsed on RAF or MEK inhibitor therapy. aacrjournals.orgaacrjournals.org

Resistance to ERK inhibitors: Resistance to ERK1/2 inhibitors can arise from on-target mutations in ERK1/2 that prevent drug binding or through amplification of ERK2. aacrjournals.org In such cases, the cells remain addicted to the pathway, and combination therapy with upstream inhibitors (MEK) has been shown to be synergistic and effective at overcoming this resistance. aacrjournals.org

Cross-Resistance: While targeting ERK can overcome many forms of upstream inhibitor resistance, cross-resistance is possible. If resistance is conferred by the activation of a parallel bypass pathway, such as PI3K/AKT, the tumor may be resistant to inhibitors of RAF, MEK, and ERK. aacrjournals.org Similarly, genetic events far upstream, such as the amplification of a receptor tyrosine kinase, could potentially drive signaling with an intensity that overcomes inhibitors at any level of the cascade.

Combining MEK and ERK inhibitors has been proposed as a strategy to both overcome acquired resistance and prevent its emergence by providing a more profound and durable blockade of the MAPK pathway. aacrjournals.org

Combination Strategies with Erk1/2 Inhibitor 10 or Similar Compounds

Rationale for Rational Combination Approaches

The rationale for combining ERK1/2 inhibitors with other targeted agents is multifactorial. The MAPK pathway is a central regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. acs.org However, targeting a single node in this pathway often leads to the activation of feedback loops or parallel signaling pathways, resulting in therapeutic resistance.

ERK1/2 are the final kinases in the MAPK cascade, making them a critical convergence point for upstream signals. nih.gov By inhibiting ERK1/2, it is possible to block the ultimate output of this pathway, even in the presence of upstream mutations or resistance mechanisms. Combining an ERK1/2 inhibitor with agents that target upstream components or parallel survival pathways can create a more comprehensive and durable blockade of oncogenic signaling. This approach aims to prevent the emergence of resistance and induce a more profound anti-tumor response.

Combinatorial Efficacy with Upstream MAPK Pathway Inhibitors (e.g., RAF inhibitors, MEK inhibitors)

Combining ERK1/2 inhibitors with inhibitors of upstream kinases in the MAPK pathway, such as RAF and MEK, is a well-supported strategy. Tumors with BRAF or RAS mutations are often initially sensitive to RAF or MEK inhibitors, but resistance frequently develops through reactivation of the MAPK pathway. acs.orgnih.gov This reactivation often converges on ERK1/2, making downstream inhibition with an ERK1/2 inhibitor a logical approach to overcome resistance. researchgate.net

Preclinical studies have demonstrated the synergistic effects of combining MEK and ERK inhibitors. For instance, the combination of the MEK inhibitor cobimetinib (B612205) and the ERK1/2 inhibitor GDC-0994 resulted in significantly greater anti-tumor activity in KRAS mutant tumor models compared to either agent alone. nih.govplos.orgresearchgate.net This combination leads to a more profound and sustained suppression of MAPK signaling, overcoming the transient inhibition often seen with single-agent therapy due to feedback reactivation. nih.govresearchgate.net In some preclinical models, this combination has led to tumor regression, a significant improvement over the tumor stasis observed with single agents. nih.gov

Table 1: Preclinical Efficacy of MEK and ERK Inhibitor Combination in KRAS Mutant Xenograft Models

| Tumor Model | Treatment Group | Mean Tumor Volume Change | Body Weight Change | Reference |

| A549 (NSCLC) | Vehicle | Growth | Minimal | plos.org |

| Cobimetinib (5 mg/kg) | Stasis | Minimal | plos.org | |

| GDC-0994 (60 mg/kg) | Stasis | Minimal | plos.org | |

| Cobimetinib + GDC-0994 | Regression | Minimal | plos.org | |

| NCI-H2122 (NSCLC) | Vehicle | Growth | Minimal | plos.org |

| Cobimetinib (5 mg/kg) | Stasis | Minimal | plos.org | |

| GDC-0994 (60 mg/kg) | Stasis | Minimal | plos.org | |

| Cobimetinib + GDC-0994 | Regression | Minimal | plos.org |

Combinations with Inhibitors Targeting Parallel or Compensatory Pathways (e.g., PI3K/AKT/mTOR, CDK4/6)

Cancer cells can also develop resistance to MAPK pathway inhibition by activating parallel survival pathways, most notably the PI3K/AKT/mTOR pathway. nih.gov There is significant crosstalk between the MAPK and PI3K/AKT/mTOR pathways, and the inhibition of one can lead to the compensatory activation of the other. nih.gov Therefore, the dual inhibition of both pathways is a promising strategy to achieve a more potent anti-tumor effect. Preclinical studies have shown that combining a dual PI3K/mTOR inhibitor with a MEK inhibitor can result in synergistic growth inhibition and apoptosis. researchgate.net Similarly, combining ERK1/2 inhibitors with PI3K or AKT inhibitors has shown strong synergistic effects in various cancer cell lines. researchgate.net

Another rational combination strategy involves targeting the cell cycle machinery. The MAPK pathway regulates the expression of key cell cycle proteins, and combining an ERK1/2 inhibitor with a CDK4/6 inhibitor can lead to enhanced cell cycle arrest and tumor growth inhibition. Preclinical studies in neuroblastoma and multiple myeloma have demonstrated the synergistic or additive effects of combining ERK1/2 inhibitors with CDK4/6 inhibitors. aacrjournals.orgnovartis.comresearchgate.net For example, the combination of the ERK1/2 inhibitor LY3214996 and the CDK4/6 inhibitor abemaciclib (B560072) showed enhanced anti-tumor activity in a mouse model of NF1-associated plexiform neurofibroma. nih.govresearchgate.net

Table 2: Preclinical Evaluation of ERK1/2 and CDK4/6 Inhibitor Combination

| Cancer Model | ERK1/2 Inhibitor | CDK4/6 Inhibitor | Observed Effect | Reference |

| Neuroblastoma | Not Specified | Ribociclib | Synergistic/Additive Growth Inhibition | aacrjournals.orgnovartis.com |

| Multiple Myeloma | LY3214996 | LY2835219 | Synergistic Anti-MM Activity | researchgate.net |

| NF1-Associated Plexiform Neurofibroma | LY3214996 | Abemaciclib | Enhanced Anti-Tumor Activity | nih.govresearchgate.net |

Preclinical Evidence of Synergistic Antitumor Activity

Numerous preclinical studies have provided strong evidence for the synergistic anti-tumor activity of ERK1/2 inhibitors when combined with other targeted agents. Synergy has been observed in a wide range of cancer models, including those with mutations in KRAS, BRAF, and other MAPK pathway components. For instance, the combination of the ERK1/2 inhibitor ATG-017 with an anti-PD-L1 antibody (atezolizumab) showed enhanced efficacy in mouse syngeneic tumor models, suggesting a potential role for this combination in immuno-oncology. bmj.com In an EL4 lymphoma model, the combination resulted in significant tumor growth inhibition, whereas neither agent alone showed activity. bmj.com This effect was accompanied by an increase in tumor-infiltrating CD8+ T cells. bmj.com

In models of non-small cell lung cancer (NSCLC), the combination of the MEK inhibitor AZD6244 and the AKT inhibitor MK2206 resulted in synergistic inhibition of tumor growth both in vitro and in vivo. plos.org This combination was shown to enhance the induction of apoptosis. plos.org These findings highlight the potential of targeting both the MAPK and PI3K/AKT/mTOR pathways to achieve a more robust anti-tumor response.

Strategies to Overcome or Delay Resistance through Combination Therapies

A primary goal of combination therapies involving ERK1/2 inhibitors is to overcome or delay the onset of therapeutic resistance. Acquired resistance to RAF and MEK inhibitors is a common clinical problem, and in many cases, this resistance is driven by the reactivation of ERK signaling. acs.org By adding an ERK1/2 inhibitor to the treatment regimen, it is possible to overcome this resistance mechanism and restore sensitivity to the therapy. researchgate.net

Preclinical evidence supports the use of ERK1/2 inhibitors to both prevent the emergence of resistance and treat established resistance to upstream MAPK pathway inhibitors. researchgate.net Furthermore, the activation of compensatory pathways, such as the PI3K/AKT/mTOR pathway or the ERK5 pathway, has been identified as a mechanism of resistance to ERK1/2 monotherapy. nih.gov Combining ERK1/2 inhibitors with inhibitors of these compensatory pathways can block these escape routes and maintain therapeutic efficacy. For example, the dual inhibition of ERK1/2 and ERK5 has been proposed as a strategy to overcome resistance in triple-negative breast cancer. nih.gov

Drug Discovery and Preclinical Development Aspects of Erk1/2 Inhibitors

Structure-Activity Relationship (SAR) Studies and Lead Optimization for Enhanced Potency and Selectivity

The journey from identifying initial hits to developing potent and selective drug candidates involves rigorous Structure-Activity Relationship (SAR) studies and lead optimization. This process aims to fine-tune the chemical structure of an inhibitor to maximize its efficacy against the target kinase while minimizing interactions with off-target proteins. For ERK1/2 inhibitors, SAR studies typically explore modifications to the core scaffold to enhance binding affinity and potency, often measured by IC50 values.

For instance, research into ERK1/2 inhibitors has explored various chemical scaffolds, including indazole amides and pyrazolopyridazines. Structure-guided optimization, often informed by X-ray crystallography, allows researchers to identify key interactions within the kinase's ATP-binding pocket. Modifications such as altering substituents or introducing specific functional groups can significantly impact potency and selectivity. For example, replacing a pyrazole (B372694) ring with a pyrimidine (B1678525) in a pyrazolylpyrrole scaffold led to a more selective, subnanomolar ERK2 inhibitor nih.gov. Similarly, optimizing a lead compound by modifying substituents on a dihydroimidazopyrazinone core resulted in improved potency and pharmacokinetic properties nih.govacs.org. These studies are crucial for identifying lead compounds with desirable potency, such as those exhibiting low nanomolar IC50 values against ERK1/2, and for improving properties like lipophilic efficiency (LE) researchgate.netupmbiomedicals.com.

Kinase Selectivity Profiling and Off-Target Interaction Assessment

A critical aspect of preclinical development is ensuring that an inhibitor exhibits high selectivity for its intended target, ERK1/2, and minimal activity against other kinases. Kinase selectivity profiling involves testing the compound against a broad panel of kinases to identify potential off-target interactions. Off-target inhibition can lead to unintended biological effects and adverse events, compromising the therapeutic index of the drug.

ERK1/2 inhibitors have been designed to achieve excellent kinome selectivity nih.govacs.org. For example, some inhibitors have demonstrated high affinity for ERK2 while showing minimal activity against other kinases within the same protein kinase family or the broader kinome. The assessment of off-target interactions is a continuous process throughout lead optimization. Compounds are evaluated for their ability to inhibit other kinases, such as Aurora B kinases or Polo-like kinase 2, to ensure a clean selectivity profile bindingdb.org. Understanding these interactions helps in selecting candidates with a reduced risk of off-target toxicity.

Target Engagement Methodologies in Cellular and In Vivo Systems

Confirming that an inhibitor effectively engages its target, ERK1/2, within cellular and in vivo systems is paramount. Various methodologies are employed to assess target engagement, ensuring that the drug reaches and binds to its intended target in a biologically relevant manner.

Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical technique used to detect drug-target interactions in intact cells or in vivo. It relies on the principle that drug binding can stabilize a protein, making it more resistant to thermal denaturation. By measuring the amount of soluble target protein after thermal challenge, CETSA can confirm target engagement.

Occupancy Assays: These assays directly measure the proportion of the target protein that is bound by the inhibitor. Techniques like Western blotting with phospho-specific antibodies or mass spectrometry can be used to quantify the reduction in phosphorylated ERK1/2 (pERK) or the direct binding of the inhibitor to ERK1/2. For example, inhibitors have been shown to suppress pRSK (a downstream substrate of ERK1/2) levels, indicating target engagement researchgate.netacs.org.

PK/PD Correlations: Pharmacokinetic (PK) and pharmacodynamic (PD) correlations are established to link the drug's concentration in the body (PK) to its biological effect (PD) at the target site. For ERK1/2 inhibitors, this involves correlating drug exposure with the inhibition of ERK1/2 activity, typically measured by reduced levels of phosphorylated ERK (pERK) or its downstream targets like phospho-RSK (pRSK) in preclinical models nih.govnih.gov.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

Before a compound can be considered for human trials, its pharmacokinetic (PK) and pharmacodynamic (PD) properties must be thoroughly characterized in animal models. This stage assesses how the drug is absorbed, distributed, metabolized, and excreted (ADME), and how its concentration relates to its therapeutic effect.

For ERK1/2 inhibitors, preclinical studies in animal models evaluate parameters such as oral bioavailability, plasma half-life, and tissue distribution. For example, a lead compound was optimized to achieve good oral bioavailability across multiple preclinical species nih.gov. In vivo studies also assess the drug's ability to inhibit ERK1/2 signaling in tumors. This is often measured by monitoring the reduction in pERK or pRSK levels in tumor tissue after drug administration. Some inhibitors have demonstrated efficacy in tumor models, leading to tumor regression upon oral dosing researchgate.netacs.org. The characterization also includes assessing the duration of target engagement and the potential for pathway rebound, where ERK1/2 activity recovers after initial inhibition nih.govastx.com.

Development of Novel Therapeutic Modalities

The field of ERK1/2 inhibition is continuously evolving, with ongoing research into novel therapeutic modalities that offer improved efficacy or overcome resistance mechanisms. These approaches aim to target ERK1/2 through different mechanisms beyond traditional ATP-competitive inhibition.

Covalent Inhibitors: These inhibitors form a permanent chemical bond with the target protein, leading to sustained inhibition. Structure-guided design has been employed to develop potent and selective covalent inhibitors of ERK1/2 bindingdb.org.

Allosteric Modulators: Instead of binding to the ATP-binding site, allosteric modulators bind to a different site on the kinase, inducing conformational changes that inhibit its activity. Research is exploring allosteric modulators of MEK1/2, which in turn affect ERK1/2 activity nih.govmdpi.com.

ERK Dimerization Inhibitors: ERK1/2 can form dimers, which is important for their activity. Inhibitors targeting this dimerization process represent another avenue for therapeutic intervention. The development of bivalent inhibitors, combining a small molecule inhibitor with a peptide that binds to an ERK protein interaction surface, demonstrates a strategy to enhance potency and potentially target different aspects of ERK function bindingdb.orgnih.gov. Dual-mechanism inhibitors that block both catalysis and phosphorylation also represent a novel approach astx.com.

Compound List:

ERK1/2 inhibitor 10 (Hypothetical/Representative)

PD189099

SCH772984

FR180204

FR180289

AZD0364 (MK-8353)

Compound 5

Compound 7

Compound 11

Compound 14

Compound 15

Compound 20

Compound 21

Compound 27

Myricetin

Nobiletin

PD 098059

Refametinib (RDEA119/BAY869766)

PD318088

PD0325901

CI-1040

SBP1

SBP2

SBP3

Future Research Directions and Unaddressed Questions for Erk1/2 Inhibitor 10

Identification and Validation of Predictive Biomarkers for Preclinical Response

A crucial step in the preclinical development of ERK1/2 inhibitor 10 is the identification of robust predictive biomarkers to select tumor models most likely to respond to treatment. While its efficacy has been linked to BRAF and RAS mutations, a more granular understanding of the genetic and molecular landscape that confers sensitivity is needed medchemexpress.com.

Future research should focus on:

Comprehensive Genomic Profiling: Large-scale screening of cancer cell line panels with diverse genetic backgrounds is necessary to identify novel genetic markers of sensitivity or resistance beyond BRAF and RAS mutations. Studies with other MAPK pathway inhibitors have shown that while RAF/RAS mutations are predominant predictors, there is significant variance in sensitivity among mutant cell lines, suggesting the influence of co-occurring genetic events aacrjournals.org.

Functional Genomic Screens: Utilizing CRISPR-Cas9 technology to perform genome-wide loss-of-function screens can uncover genes whose inactivation synergizes with this compound, thereby identifying potential combination strategies and biomarkers of response.

Validation of Pharmacodynamic Biomarkers: While this compound is known to block the phosphorylation of its downstream substrate p90RSK, establishing a clear correlation between the extent and duration of p-RSK inhibition and antitumor response in preclinical models is essential medchemexpress.comacs.org. This will help define the required level of target engagement for efficacy. The expression levels of proteins like EGFR, GATA4, and FGF19 have also been associated with sensitivity to other ERK inhibitors in specific contexts and warrant investigation for inhibitor 10 nih.gov.

Deeper Understanding of Context-Dependent Roles of ERK1/2 Signaling and Inhibition

The ERK1/2 signaling pathway is a central regulator of numerous cellular processes, and its specific function can vary significantly depending on the cellular context, stimulus, and localization within the cell nih.govnih.gov. The efficacy of this compound in triple-negative breast and colorectal cancer models highlights this context dependency medchemexpress.com.

Key unaddressed questions include:

Mechanism of Action: A critical area of investigation is to determine whether this compound acts solely as a catalytic inhibitor or as a dual-mechanism inhibitor that also prevents the phosphorylation of ERK by MEK. Preclinical studies on other compounds have revealed that dual-mechanism inhibitors can offer more durable pathway suppression and superior efficacy, as they prevent the nuclear accumulation of phosphorylated ERK aacrjournals.orgaacrjournals.org.

Cell-Type Specific Substrates: Identifying the key downstream substrates of ERK1/2 that are critical for survival in different cancer types will be vital. Beyond known substrates like p90RSK and c-Myc, it is likely that this compound affects a distinct set of targets in different tumor environments, and understanding this is key to predicting its therapeutic effect medchemexpress.com.

Role of Scaffolding Proteins: The function and specificity of the ERK pathway are partly controlled by scaffold proteins that organize the kinase cascade nih.govnih.gov. Research is needed to understand how the expression and function of these scaffolds in different tumor types might influence the efficacy of this compound.

Innovative Strategies for Mitigating and Circumventing Acquired Resistance

Acquired resistance is a nearly universal outcome for targeted therapies, including inhibitors of the MAPK pathway aacrjournals.orgbohrium.comnih.gov. Proactively identifying and developing strategies to overcome resistance to this compound is a high-priority research area.

Future preclinical studies should aim to:

Model and Characterize Resistance: Generating resistant cell lines through long-term exposure to this compound is the first step. These models can then be analyzed to determine the molecular mechanisms of resistance. For other ERK inhibitors, mechanisms such as on-target mutations in ERK1/2, gene amplification of ERK2, and the activation of bypass pathways through receptor tyrosine kinases like EGFR and ERBB2 have been identified aacrjournals.org.

Investigate Bypass Pathways: A potential non-mutational mechanism of resistance is the compensatory activation of the ERK5 signaling pathway, which can rescue cell proliferation when ERK1/2 is inhibited nih.gov. Investigating the status of the ERK5 pathway in models of acquired resistance to inhibitor 10 is warranted.

Develop Rational Combination Therapies: Based on the identified resistance mechanisms, rational combinations can be designed. For example, if resistance is driven by EGFR/ERBB2 upregulation, combining inhibitor 10 with an ERBB inhibitor may be effective aacrjournals.org. Similarly, co-targeting MEK and ERK has been shown to be a synergistic strategy to both overcome and prevent the emergence of resistance aacrjournals.org.

Exploration of Optimized Preclinical Dosing Regimens (e.g., Intermittent Dosing)

The dosing schedule of a targeted agent can profoundly impact its efficacy and tolerability. Continuous target inhibition can sometimes lead to adaptive resistance, whereas intermittent dosing may be equally or more effective while minimizing toxicity.

Future preclinical research should explore:

Intermittent Dosing Schedules: Studies with other ERK inhibitors, such as temuterkib and KO-947, have demonstrated that intermittent dosing can achieve significant antitumor activity in xenograft models nih.gov. It is critical to evaluate various intermittent schedules for this compound to determine if sustained target inhibition is necessary for its antitumor effects.

Combination with Chronomodulated Therapies: An innovative preclinical strategy involves combining ERK inhibition with dietary interventions like intermittent fasting. Research has shown that intermittent fasting can enhance the anti-tumor effects of chemotherapy by modulating the GSK3β-SIRT7 axis, a pathway that can be influenced by ERK signaling nih.govresearchgate.net. Exploring such combinations with inhibitor 10 could reveal novel and potent therapeutic strategies.

Discovery of Novel Downstream Effectors and Upstream Regulators for Combinatorial Targeting

The efficacy of this compound can likely be enhanced through combination with agents that target parallel or feedback signaling pathways. Identifying the most effective combination partners requires a deep understanding of the signaling network surrounding ERK1/2.

Key areas for future investigation include:

Mapping Pathway Adaptations: Inhibition of ERK1/2 can trigger feedback loops that activate other pro-survival pathways, such as the PI3K/AKT/mTOR pathway nih.gov. Preclinical studies combining this compound with PI3K or mTOR inhibitors are a logical next step, as this approach has shown promise for overcoming resistance to other MAPK inhibitors aacrjournals.org.

Combination with MEK Inhibitors: Given the tight regulation within the MAPK cascade, dual inhibition of MEK and ERK offers a powerful method of vertical pathway blockade. This combination has proven synergistic in preclinical models of KRAS-mutant cancers treated with other ERK inhibitors and should be evaluated for inhibitor 10 aacrjournals.orgaacrjournals.org.

Immuno-Oncology Combinations: The MAPK pathway plays a role in regulating the tumor immune microenvironment. Preclinical studies with the ERK inhibitor ATG-017 have shown that its combination with anti-PD-L1 checkpoint inhibitors can produce synergistic antitumor effects bmj.com. Evaluating the impact of this compound on tumor-infiltrating immune cells and its potential synergy with immunotherapy is a promising avenue of research.

Advanced Preclinical Models for Comprehensive Evaluation

To ensure that preclinical findings are translatable to the clinical setting, it is imperative to evaluate this compound in sophisticated models that more accurately reflect human cancer.

Future evaluations should incorporate:

Patient-Derived Xenografts (PDXs): PDX models, which are derived directly from patient tumors and grown in immunodeficient mice, maintain the heterogeneity and architecture of the original tumor. Testing inhibitor 10 across a panel of PDX models from relevant cancer types will provide a more robust assessment of its efficacy spectrum.

Genetically Engineered Mouse Models (GEMMs): GEMMs develop tumors in a native microenvironment with an intact immune system, making them ideal for studying both tumor cell-intrinsic and -extrinsic effects of therapy, including long-term responses and resistance.

Syngeneic and Humanized Mouse Models: To properly evaluate combination strategies with immunotherapies, models with a competent immune system are essential. Syngeneic models (mouse tumors in immunocompetent mice) and humanized mice (immunodeficient mice engrafted with a human immune system) are the current standards for the preclinical assessment of immuno-oncology combinations and should be utilized for inhibitor 10 bmj.com.

Q & A

Basic: What are the key mechanisms by which ERK1/2 inhibitors exert their effects in cancer research?

ERK1/2 inhibitors primarily target the RAS/RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in cancers with mutations in RAS, RAF, or upstream oncogenic drivers. These inhibitors block ERK1/2 kinase activity, thereby suppressing downstream phosphorylation of substrates like RSK and c-Myc, which drive proliferation and survival. For example, ATP-competitive inhibitors (e.g., GDC-0994) bind directly to the kinase domain, while covalent inhibitors (e.g., CC-90003) form irreversible bonds with ERK1/2 . Methodologically, inhibition efficacy is validated via Western blot analysis of phosphorylated ERK1/2 (pERK1/2) and downstream targets (e.g., p90 RSK) in cell lysates .

Basic: How do researchers select appropriate ERK1/2 inhibitors for preclinical studies?

Selection criteria include:

- Inhibitory potency : IC50 values (e.g., Temuterkib: IC50 = 5 nM for ERK1/2) .

- Specificity : Off-target effects are assessed using kinase profiling assays.

- Bioavailability : Oral inhibitors like MK-8353 are preferred for in vivo studies .

- Clinical relevance : Compounds in active trials (e.g., GDC-0994, NCT04033341) may be prioritized for translational research .

A comparative table of inhibitors (ATP-competitive vs. allosteric) and their IC50 values is essential for informed selection .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy of ERK1/2 inhibitors?

Discrepancies often arise from differences in drug metabolism, tumor microenvironment complexity, or compensatory pathway activation. Strategies include:

- Pharmacodynamic (PD) biomarkers : Measure pERK1/2 suppression in tumor biopsies using immunohistochemistry (IHC) with H-scoring .

- Combination therapy : Pair ERK1/2 inhibitors with MEK inhibitors (e.g., cobimetinib + GDC-0994) to overcome feedback activation .

- Dosing optimization : Use pharmacokinetic (PK) data to adjust dosing schedules. For example, MK-8353 showed sustained target inhibition at 350 mg BID in clinical trials .

Advanced: What experimental designs are recommended to validate ERK1/2 pathway inhibition in cellular models?

- Dose-response assays : Titrate inhibitors (e.g., 1–50 µM PD98059) and quantify pERK1/2 via Western blot .

- Genetic validation : Use siRNA knockdown of ERK1/2 or CRISPR-edited cells to confirm phenotype specificity .

- Rescue experiments : Reintroduce constitutively active MEK or ERK mutants to verify on-target effects .

- Pathway crosstalk analysis : Co-treat with inhibitors of parallel pathways (e.g., PI3K/Akt) to rule out compensatory signaling .

Advanced: How do ERK1/2 inhibitors interact with non-canonical pathways in tumorigenesis?

ERK1/2 inhibitors may modulate non-canonical pathways, such as:

- Autophagy : TGFβ1-induced cell proliferation requires ERK1/2 phosphorylation and c-Myc activation, which are blocked by PD98059 .

- Epithelial-mesenchymal transition (EMT) : NDRG2 overexpression suppresses invasion via ERK1/2 inhibition, as shown in hepatocellular carcinoma models .

- Cell cycle regulation : ERK1/2 inhibition disrupts cyclin D1 expression, which can be quantified via flow cytometry or RT-qPCR .

Basic: What are the standard methods to quantify ERK1/2 inhibition in clinical trials?

- IHC-based H-scoring : Normal skin biopsies are analyzed for pERK1/2 suppression using a color deconvolution algorithm. A corrected score is calculated as (pERK score) – (IgG control score) .

- Plasma pharmacokinetics : Measure drug concentrations via LC-MS/MS to correlate exposure with PD effects .

- Tumor biopsies : Pre- and post-treatment samples are assessed for pERK1/2 and downstream biomarkers (e.g., Ki-67 for proliferation) .

Advanced: How can researchers optimize ERK1/2 inhibitor combinations to mitigate resistance?

- Vertical pathway inhibition : Co-targeting MEK (e.g., cobimetinib) and ERK reduces reactivation risk .

- Horizontal pathway inhibition : Combine with PI3K/Akt or JNK inhibitors to block survival signals .

- Sequential dosing : Alternating ERK and BRAF inhibitors may delay resistance in BRAF-mutant cancers .

Clinical trial data (e.g., NCT02857270 for Temuterkib) provide dosing benchmarks for combinatorial regimens .

Basic: What controls are critical when testing ERK1/2 inhibitors in cell-based assays?

- Vehicle controls : DMSO-treated cells to rule out solvent effects .

- Positive controls : Stimuli like EGF or TGFβ to induce ERK1/2 phosphorylation .

- Inhibitor specificity controls : Use inactive analogs (e.g., U0126 for MEK inhibition) to confirm target engagement .

- Housekeeping proteins : Normalize Western blot data to total ERK1/2 or β-actin .

Advanced: How do researchers resolve contradictions in ERK1/2 inhibitor studies, such as variable effects on apoptosis?

Contradictions may stem from cell type-specific dependencies or off-target effects. Solutions include:

- Multi-omics profiling : RNA-seq or proteomics to identify compensatory pathways .

- In vivo validation : Orthotopic or PDX models to confirm context-dependent efficacy .

- Meta-analysis : Compare datasets from public repositories (e.g., TCGA) to correlate ERK1/2 activity with therapeutic response .

Advanced: What are the challenges in translating ERK1/2 inhibitors to clinical use, and how can they be addressed?

- Toxicity : ERK1/2’s role in normal tissues necessitates narrow therapeutic windows. Dose-limiting toxicities (e.g., rash, fatigue) are monitored via CTCAE criteria in phase I trials .

- Biomarker stratification : Enrich trials for patients with RAS/RAF mutations or high pERK1/2 expression .

- Adaptive trial designs : Seamless phase I/II studies (e.g., NCT04386057) accelerate efficacy evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.